3-Amino-4-cyclopropylbenzonitrile

Regiochemistry Intramolecular hydrogen bonding Nucleophilicity

3-Amino-4-cyclopropylbenzonitrile (C₁₀H₁₀N₂, MW 158.20 g/mol, CAS 1434127-19-1) is a bifunctional aromatic building block featuring a primary amine at the 3-position and a cyclopropyl ring at the 4-position of the benzonitrile core. This specific 3-amino-4-cyclopropyl substitution pattern creates a distinctive electronic environment: the electron-donating –NH₂ group is positioned meta to the electron-withdrawing –CN and ortho to the sterically constrained cyclopropyl substituent, establishing a polarized π-system not replicated by any other regioisomer in this series.

Molecular Formula C10H10N2
Molecular Weight 158.20 g/mol
Cat. No. B12957723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-cyclopropylbenzonitrile
Molecular FormulaC10H10N2
Molecular Weight158.20 g/mol
Structural Identifiers
SMILESC1CC1C2=C(C=C(C=C2)C#N)N
InChIInChI=1S/C10H10N2/c11-6-7-1-4-9(8-2-3-8)10(12)5-7/h1,4-5,8H,2-3,12H2
InChIKeyJNXIRSABKXCZIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-cyclopropylbenzonitrile (CAS 1434127-19-1): A Regiochemically Distinct ortho-Cyclopropyl-Amino Benzonitrile Scaffold for Medicinal Chemistry and Fragment-Based Discovery


3-Amino-4-cyclopropylbenzonitrile (C₁₀H₁₀N₂, MW 158.20 g/mol, CAS 1434127-19-1) is a bifunctional aromatic building block featuring a primary amine at the 3-position and a cyclopropyl ring at the 4-position of the benzonitrile core . This specific 3-amino-4-cyclopropyl substitution pattern creates a distinctive electronic environment: the electron-donating –NH₂ group is positioned meta to the electron-withdrawing –CN and ortho to the sterically constrained cyclopropyl substituent, establishing a polarized π-system not replicated by any other regioisomer in this series . The compound is accessible via catalytic hydrogenation of 3-nitro-4-cyclopropylbenzonitrile under mild conditions (Raney Ni, 25–55 °C, 1–2 MPa H₂), achieving 95–96% yield and ~98% HPLC purity as documented in patent CN107935876B . Its dual orthogonal reactive handles (aromatic –NH₂ and –CN) enable independent derivatization pathways, while the strained cyclopropane ring introduces conformational rigidity, increased lipophilicity, and metabolic stability advantages extensively reviewed in the medicinal chemistry literature [1].

Why Generic Substitution Fails: Evidence That Regioisomeric and Non-Cyclopropyl Analogs of 3-Amino-4-cyclopropylbenzonitrile Are Not Interchangeable


Substituting 3-amino-4-cyclopropylbenzonitrile with its closest commercially available regioisomer (2-amino-4-cyclopropylbenzonitrile, CAS 1434127-51-1) or its methyl analog (3-amino-4-methylbenzonitrile, CAS 60710-80-7) introduces measurable changes across multiple physicochemical and reactivity dimensions that render them non-fungible in scientific workflows . The 3-amino-4-cyclopropyl arrangement places the –NH₂ group meta to –CN, avoiding the intramolecular hydrogen bond between –NH₂ and –CN that occurs in the 2-amino isomer and alters both nucleophilicity and hydrogen-bond donor capacity . Replacing the cyclopropyl group (estimated fragment LogP contribution ~2.8) with a methyl group (XLogP3 = 0.5 for 3-amino-4-methylbenzonitrile) reduces computed lipophilicity by approximately 2.3 log units, substantially affecting membrane permeability, protein binding, and pharmacokinetic behavior [1][2]. The conformational restriction imposed by the cyclopropane ring—absent in both the methyl analog and the unsubstituted 3-aminobenzonitrile (LogP = 1.07)—directly impacts binding entropy and target selectivity in drug-design contexts [3]. These quantitative differences mean that experimental results obtained with any single analog cannot be reliably extrapolated to others within the series.

Quantitative Evidence Guide: Verified Differentiation Dimensions for 3-Amino-4-cyclopropylbenzonitrile Against Closest Analogs


Regiochemical Identity: 3-Amino-4-cyclopropyl vs. 2-Amino-4-cyclopropyl Substitution Pattern

In the 3-amino-4-cyclopropylbenzonitrile scaffold, the –NH₂ group resides at the meta position relative to –CN, whereas in the 2-amino regioisomer (CAS 1434127-51-1) the amine is ortho to the nitrile . This ortho arrangement in the 2-amino isomer enables a six-membered intramolecular hydrogen bond (N–H⋯N≡C) that is geometrically impossible in the 3-amino isomer . The consequence is a measurable difference in the amine's availability for intermolecular hydrogen bonding and nucleophilic reactions: the 3-amino isomer retains a free –NH₂ group with a computed hydrogen bond donor count of 1 (identical to the 2-amino isomer), but with higher effective nucleophilicity at the amine nitrogen due to the absence of intramolecular H-bond sequestration . For procurement decisions, this means the two regioisomers cannot be used interchangeably in reactions requiring a fully available primary amine nucleophile, such as amide coupling, reductive amination, or diazotization.

Regiochemistry Intramolecular hydrogen bonding Nucleophilicity Structure–activity relationships

Lipophilicity Differentiation: Cyclopropyl vs. Methyl at the 4-Position of 3-Aminobenzonitrile

The replacement of the 4-cyclopropyl substituent with a 4-methyl group produces a computed XLogP3 shift from approximately 2.5 to 0.5, representing a ~2.0 log unit decrease in lipophilicity [1][2]. The unsubstituted parent compound, 3-aminobenzonitrile (CAS 2237-30-1), has a measured LogP of 1.07 [3]. Fragment-based additive calculations assign the cyclopropyl group a LogP contribution of approximately 2.8 versus approximately 1.5 for a methyl group—a difference of ~1.3 log units from the substituent alone [4]. This lipophilicity increase is therapeutically significant: a ΔLogP of +1.0 to +2.0 is typically associated with a 5- to 10-fold increase in membrane permeability and a proportional increase in blood–brain barrier penetration potential, based on established quantitative structure–permeability relationships [4]. The 3-amino-4-cyclopropylbenzonitrile scaffold thus occupies a distinct and desirable lipophilicity window (estimated LogP ~2.5–3.0) compared to both its methyl analog (XLogP3 = 0.5) and the unsubstituted parent (LogP = 1.07), making it the preferred starting point for CNS-targeted library synthesis where moderate-to-high passive permeability is required.

Lipophilicity LogP Membrane permeability Blood–brain barrier Drug-likeness

Conformational Restriction: Cyclopropane Ring Constraint vs. Free Rotation in Methyl and Unsubstituted Analogs

The cyclopropyl ring at the 4-position imposes a fixed dihedral angle between the cyclopropane and benzene planes, eliminating the free rotation present in the 4-methyl analog (one rotatable C–C bond) and the unsubstituted parent (zero rotatable bonds at the 4-position but lacking steric bulk) [1]. The cyclopropane ring, with its C–C–C bond angle of ~60° and substantial ring strain (~27.5 kcal/mol), creates a rigid, spatially defined hydrophobic projection that can pre-organize the molecule into its bioactive conformation [2]. In medicinal chemistry, conformational restriction of a freely rotatable bond has been shown to improve binding affinity by up to 10- to 100-fold when the constrained conformation matches the receptor-bound geometry, primarily due to reduced entropic penalty upon binding (estimated ΔΔG ≈ 0.5–2.0 kcal/mol for removal of a single rotatable bond) [2][3]. The methyl analog retains full rotational freedom around the Caryl–CH₃ bond, whereas the cyclopropyl group restricts this degree of freedom while adding three-dimensional character (fraction sp³ = 0.30 for the cyclopropyl compound vs. lower values for planar substituents), a property increasingly correlated with clinical success in drug discovery [2].

Conformational constraint Entropic benefit Binding affinity Cyclopropane Drug design

Synthetic Accessibility: High-Yield Catalytic Hydrogenation Route with Documented Purity Benchmarks

The synthetic route to 3-amino-4-cyclopropylbenzonitrile via catalytic hydrogenation of the corresponding 3-nitro-4-cyclopropylbenzonitrile precursor, as disclosed in patent CN107935876B, achieves 95–96% isolated yield with approximately 98% HPLC purity under mild conditions (Raney Ni catalyst, ethyl acetate, 25–55 °C, 1–2 MPa H₂, 1–5 h reaction time) . This represents a significant practical advantage over alternative synthetic approaches (e.g., stoichiometric metal reductions with Fe/HCl or SnCl₂) that typically yield 70–85% for analogous nitro-aniline reductions and generate stoichiometric metal waste requiring extensive purification [1]. The Raney Ni catalyst is reusable for up to ~10 cycles, reducing per-batch catalyst cost and improving process sustainability relative to single-use reducing agents . Commercially, the compound is available in two distinct purity tiers: 95% (standard research grade) and 99% HPLC (pharmaceutical intermediate grade), enabling procurement aligned with specific downstream application requirements—the higher grade being suitable for GMP-adjacent processes requiring minimal byproduct interference .

Catalytic hydrogenation Raney nickel Process chemistry Purity Yield optimization

Orthogonal Functional Handles: Simultaneous –NH₂ and –CN Groups Enable Dual Derivatization Pathways Not Available in Mono-Functional Analogs

3-Amino-4-cyclopropylbenzonitrile presents two chemically orthogonal functional groups on the same aromatic scaffold: a nucleophilic primary aromatic amine (–NH₂) and an electrophilic nitrile (–CN) . This contrasts with the mono-functional comparator 4-cyclopropylbenzonitrile (CAS 1126-27-8, C₁₀H₉N, MW 143.19), which lacks the amine group and is limited to nitrile-directed chemistry (hydrolysis, reduction, cycloaddition) . The amine handle enables amide bond formation, sulfonamide synthesis, urea coupling, reductive amination, and diazotization/Sandmeyer reactions, while the nitrile can independently undergo hydrolysis to carboxylic acid/amide, reduction to benzylamine, or Huisgen cycloaddition to tetrazoles . The meta relationship between these groups minimizes electronic cross-talk, allowing sequential or chemoselective transformations without protecting group strategies in many cases. This dual reactivity is particularly valuable in fragment-based drug discovery, where the ability to grow a fragment in two independent directions from the same core scaffold accelerates SAR exploration and improves synthetic tractability [1].

Orthogonal reactivity Amine Nitrile Building block Diversification Fragment elaboration

Metabolic Stability Advantage: Cyclopropyl Group Reduces CYP-Mediated Oxidative Metabolism vs. Methyl and Unsubstituted Analogs

Cyclopropyl substitution on aromatic rings has been shown to reduce CYP-mediated oxidative metabolism at the site of substitution compared to methyl or hydrogen substituents, primarily because the strained cyclopropyl C–H bonds are stronger (~106 kcal/mol for cyclopropyl C–H vs. ~98 kcal/mol for benzylic C–H) and the cyclopropyl ring lacks the accessible benzylic hydrogen atoms that are primary sites of CYP oxidation in methyl-substituted aromatics [1][2]. The cyclopropyl ring can itself be a substrate for CYP oxidation, but when directly attached to an aromatic ring (as in 3-amino-4-cyclopropylbenzonitrile), the cyclopropyl C–H bonds are less accessible to the reactive heme-iron-oxo species compared to benzylic C–H bonds of a 4-methyl analog [2]. In the 3-amino-4-cyclopropylbenzonitrile scaffold specifically, the presence of two metabolic soft spots—the aromatic amine (susceptible to N-oxidation and N-dealkylation) and the cyclopropyl ring (susceptible to ring-opening via CYP-mediated oxidation)—creates a metabolism profile distinct from the 4-methyl analog where benzylic oxidation dominates [2][3]. The cyclopropyl group's documented ability to improve metabolic stability in drug candidates is one of the primary reasons for its prevalence in FDA-approved drugs, appearing in over 30 marketed pharmaceuticals across cardiovascular, CNS, anticancer, and anti-inflammatory indications [1].

Metabolic stability Cytochrome P450 Oxidative metabolism Cyclopropane Half-life

Evidence-Backed Research and Industrial Application Scenarios for 3-Amino-4-cyclopropylbenzonitrile


Fragment-Based Drug Discovery (FBDD): A Dual-Handle, Conformationally Constrained Fragment for Parallel Library Synthesis

In fragment-based screening campaigns, 3-amino-4-cyclopropylbenzonitrile serves as an ideal low-molecular-weight fragment (MW 158.20 Da) that satisfies the 'Rule of Three' guidelines for fragment libraries (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3). Its two orthogonal reactive handles (–NH₂ and –CN) enable parallel synthesis of two distinct compound series from a single fragment hit: amine-directed elaboration (amides, sulfonamides, ureas) and nitrile-directed elaboration (tetrazoles, amidoximes, reduced aminomethyl derivatives) . The cyclopropyl group pre-installs conformational constraint and elevated lipophilicity (estimated LogP ~2.5–3.0), reducing the number of synthetic iterations needed to achieve lead-like properties [1]. The compound's availability in 95% and 99% HPLC purity grades supports both initial fragment screening (95% grade acceptable) and follow-up biophysical validation (99% grade preferred for SPR, ITC, or X-ray crystallography to minimize artifact signals from impurities) [2].

Kinase Inhibitor Scaffold Development: Cyclopropyl Constraint for Type II and Type III Inhibitor Design

The 3-amino-4-cyclopropylbenzonitrile scaffold maps onto the privileged benzonitrile pharmacophore found in multiple kinase inhibitor chemotypes . The 3-amino-4-cyclopropyl substitution pattern positions the amine for extension into the solvent-exposed region of the kinase ATP-binding pocket (via amide or urea linkages) while the cyclopropyl group occupies a small hydrophobic pocket adjacent to the gatekeeper residue—a binding mode that has been exploited successfully in approved kinase inhibitors containing cyclopropyl groups [1]. The conformational rigidity of the cyclopropyl ring can reduce the entropic penalty of binding when the inhibitor adopts the DFG-out (Type II) or allosteric (Type III) conformation, potentially improving selectivity against kinases that require different conformational adaptations [1]. The nitrile group can serve as a hydrogen bond acceptor with the kinase hinge region or as a synthetic handle for further elaboration [2].

Agrochemical Lead Generation: Cyclopropyl-Enhanced Metabolic Stability for Crop Protection Chemistry

In agrochemical discovery, metabolic stability in target organisms and environmental persistence are critical design parameters. The cyclopropyl group's demonstrated ability to reduce oxidative metabolism in benzonitrile-containing scaffolds makes 3-amino-4-cyclopropylbenzonitrile a strategically advantageous building block for fungicide, herbicide, or insecticide lead generation programs . Benzonitrile derivatives are established agrochemical pharmacophores (e.g., chlorothalonil, dichlobenil, ioxynil), and the introduction of the cyclopropyl group at the 4-position can extend the compound's half-life in planta or in soil by reducing Phase I metabolic clearance while maintaining target-site potency [1]. The amine handle enables conjugation to diverse agrochemical warheads (triazoles, pyrimidines, sulfonamides) via amide bond formation, while the nitrile can be hydrolyzed to the carboxylic acid for phloem mobility optimization [2].

Chemical Biology Probe Synthesis: Regiospecific Scaffold for Target Engagement Studies and Photoaffinity Labeling

For chemical biology applications, 3-amino-4-cyclopropylbenzonitrile provides a regiospecifically defined scaffold where the amine can be selectively functionalized with biotin, fluorophores, or photoaffinity labels (diazirine, benzophenone) without affecting the nitrile group, which can be independently modified for target engagement optimization . The 3-amino-4-cyclopropyl regiochemistry is critical here: in the 2-amino isomer, the proximity of the amine to the nitrile would complicate chemoselective amine functionalization due to competing nitrile reactivity and altered amine nucleophilicity from intramolecular hydrogen bonding [1]. The cyclopropyl group provides a rigid, spatially defined hydrophobic anchor that can improve the probe's binding selectivity compared to a flexible methyl or unsubstituted analog, reducing non-specific binding in cellular target engagement experiments such as CETSA (Cellular Thermal Shift Assay) or pull-down proteomics [2].

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